molecular formula C11H10FN3O2 B11434688 ethyl 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate

ethyl 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B11434688
M. Wt: 235.21 g/mol
InChI Key: AGYBHFQBPFJHKK-UHFFFAOYSA-N
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Description

Ethyl 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a fluorophenyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the reaction of an azide with an alkyne to form the triazole ring. The general steps are as follows:

    Preparation of Azide: The azide precursor can be synthesized from the corresponding amine by reaction with sodium azide.

    Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

    Esterification: The resulting triazole compound is esterified with ethanol to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the fluorophenyl group or the triazole ring, resulting in reduced analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products:

    Oxidation Products: Oxidized triazole derivatives.

    Reduction Products: Reduced fluorophenyl or triazole analogs.

    Substitution Products: Substituted triazole compounds with various functional groups.

Scientific Research Applications

Ethyl 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antifungal, antibacterial, and anticancer properties.

    Materials Science: The compound is investigated for its use in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

    Biological Studies: It serves as a probe in biological studies to understand the interactions of triazole-containing compounds with biological targets.

    Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of ethyl 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The triazole ring can interact with biological targets through hydrogen bonding, π-π stacking, and coordination with metal ions. The fluorophenyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein.

Comparison with Similar Compounds

Ethyl 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives, such as:

  • Ethyl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate
  • Ethyl 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate
  • Ethyl 1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylate

Uniqueness:

  • The presence of the fluorophen

Properties

IUPAC Name

ethyl 1-(3-fluorophenyl)triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O2/c1-2-17-11(16)10-7-15(14-13-10)9-5-3-4-8(12)6-9/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYBHFQBPFJHKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=N1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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